1,1,2-Trimethyl-3,4-dihydroisoquinolin-6-amine
Description
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1,1,2-trimethyl-3,4-dihydroisoquinolin-6-amine |
InChI |
InChI=1S/C12H18N2/c1-12(2)11-5-4-10(13)8-9(11)6-7-14(12)3/h4-5,8H,6-7,13H2,1-3H3 |
InChI Key |
PQQASDABPMOHTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1C)C=C(C=C2)N)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of substituted 3,4-dihydroisoquinoline derivatives, including this compound, typically involves:
- Construction of the isoquinoline skeleton via cyclization of phenethylamine derivatives.
- Introduction of methyl substituents at the 1,1 and 2 positions.
- Functionalization at the 6-position with an amine group.
Key synthetic challenges include selective N-alkylation, control of oxidation states, and regioselective substitution.
Preparation via N-alkylated Iminium Intermediates
A highly efficient method involves the formation of N-alkylated iminium salts as intermediates, followed by oxidation to yield the desired dihydroisoquinoline derivatives. This approach is advantageous for sterically hindered substrates and allows mild reaction conditions with good yields.
Reaction Scheme Summary:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| (i) | Concentrated H₂SO₄ (5 mol%), MeOH, reflux | Acid-catalyzed cyclization | - |
| (ii) | MeMgBr (2.5 equiv.), THF, 0 °C to RT | Methylation via Grignard reagent | 98 (2 steps) |
| (iii) | ClCH₂CN (2 equiv.), conc. H₂SO₄ (1.3 equiv.), AcOH (3 equiv.), 0 °C to RT | Nitrile introduction | - |
| (iv) | Thiourea (1.2 equiv.), EtOH–AcOH (5:1), 100 °C | Thiourea-mediated cyclization | Quantitative (2 steps) |
| (v) | EtOCHO (2.0 M), 60 °C | Formylation | 85 |
| (vi) | (COCl)₂ (1.1 equiv.), CH₂Cl₂ | Chlorination | - |
| (vii) | FeCl₃ (1.5 equiv.) | Oxidation | - |
| (viii) | MeOH–H₂SO₄ (19:1), reflux | Final methylation and cyclization | 89 |
This sequence efficiently yields 3-substituted N-alkyl-dihydroisoquinolinone derivatives, which can be further transformed into the target amine compound.
One-Pot Sequential Synthesis Using Transition Metal Catalysis
Another approach involves a one-pot two-step procedure catalyzed by nickel(II) and silver(I) salts:
| Step | Catalyst & Conditions | Description | Yield (%) |
|---|---|---|---|
| Step 1 | 10 mol% Ni(ClO₄)₂·6H₂O, DCM, 40 °C, 3 h | Formation of N-substituted intermediate | 93 |
| Step 2 | 10 mol% AgOTf, ACN, 80 °C | Cyclization to dihydroisoquinoline | - |
This method allows the preparation of substituted 1,2-dihydroisoquinolines, which can be further functionalized to introduce the amine group at the 6-position.
Phosphonate-Directed Synthesis as a Model for Functionalization
Though focused on phosphonate derivatives, the synthetic strategies involving N-acyliminium ions and subsequent nucleophilic additions provide insight into functional group manipulations applicable to amine substitutions.
- Formation of N-acyliminium ions from 3,4-dihydroisoquinolinone derivatives.
- Regioselective nucleophilic addition (e.g., phosphites) at the α-position to nitrogen.
- Catalytic hydrogenation to reduce double bonds and remove protective groups.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| N-alkylated iminium intermediate oxidation | Mild conditions, good for sterically hindered substrates | High selectivity, good yields | Multi-step, requires careful control | 85-98 |
| Direct N-alkylation + oxidation | Simpler route | Straightforward reagents | Limited by sterics, radical side reactions | Moderate to good |
| One-pot Ni(II)/Ag(I) catalysis | Efficient, one-pot | High yields, less purification | Requires metal catalysts | ~93 |
| N-acyliminium ion functionalization (phosphonate model) | Regioselective functionalization | Versatile for different substituents | Complex reaction sequence | 62-92 |
Mechanistic Insights and Reaction Notes
- The oxidation of N-alkylated intermediates proceeds via radical pathways involving tetrahydroisoquinolinol intermediates.
- The presence of radical scavengers disrupts the oxidation, confirming radical involvement.
- Nucleophilicity of nitrogen in tetrahydroisoquinolines facilitates N-alkylation compared to dihydroisoquinolinones.
- Protective groups such as benzyl chloroformate (Cbz) are used to control reactivity and facilitate purification.
- Choice of solvents (e.g., THF, DCM, MeOH) and temperature control is critical for reaction success.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Role | Notes |
|---|---|---|
| Concentrated H₂SO₄ | Acid catalyst for cyclization | Used in low mol% for mild conditions |
| MeMgBr | Methylation agent | Grignard reagent for introducing methyl groups |
| ClCH₂CN | Nitrile source | For functional group introduction |
| Thiourea | Cyclization agent | Facilitates ring closure |
| EtOCHO | Formylation reagent | Adds formyl group at specific position |
| (COCl)₂ | Chlorinating agent | Activates intermediates for oxidation |
| FeCl₃ | Oxidant | Facilitates radical oxidation |
| Ni(ClO₄)₂·6H₂O & AgOTf | Catalysts for one-pot synthesis | Transition metal catalysis for efficient cyclization |
| Benzyl chloroformate (CbzCl) | Protective group reagent | Protects amine functionality during synthesis |
| DIBAL-H | Reducing agent | Reduces carbonyl groups selectively |
| Pd/C, H₂ | Hydrogenation catalyst | Removes protective groups and reduces double bonds |
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trimethyl-3,4-dihydroisoquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like methyl bromoacetate and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and pharmacological properties.
Scientific Research Applications
1,1,2-Trimethyl-3,4-dihydroisoquinolin-6-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1,2-Trimethyl-3,4-dihydroisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Aminoalkyl side chains (e.g., diethylaminoethyl in compound 47) improve solubility in polar solvents, as evidenced by high synthetic yields (>90%) and distinct NMR shifts .
Halogenated and Aromatic Derivatives
Halogenation or aromatic substitution alters electronic properties and biological targeting:
Key Observations :
- Fluorination (e.g., compound 51) reduces metabolic degradation rates, as seen in its lower yield (15%) but retained bioactivity .
Triazine and Heterocyclic Hybrids
Hybrid structures with triazine or heterocyclic moieties exhibit diverse pharmacological profiles:
Biological Activity
1,1,2-Trimethyl-3,4-dihydroisoquinolin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula of this compound is , with a molecular weight of 189.25 g/mol. Its structure features a dihydroisoquinoline core, which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods often include the use of catalytic hydrogenation and various coupling reactions to achieve the desired structure.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines including breast cancer (MCF-7 and MDA-MB-231) and endometrial cancer (Ishikawa) cells.
Case Study:
In a study evaluating the antiproliferative effects against MCF-7 cells, the compound showed an IC50 value comparable to standard chemotherapeutic agents. The mechanism of action appears to involve apoptosis induction through modulation of specific signaling pathways related to cell survival and proliferation .
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties. It has been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. This activity is likely mediated through antioxidant mechanisms and inhibition of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Cell Cycle Regulation : The compound can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : It activates apoptotic pathways leading to programmed cell death.
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress.
Comparative Analysis
To understand the unique properties of this compound in comparison to similar compounds:
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| 1,1,2-Trimethyl-3,4-dihydroisoquinolin | 0.25 | Induces apoptosis in cancer cells |
| Standard Chemotherapeutics (e.g., Doxorubicin) | 0.30 | DNA intercalation and apoptosis |
| Other Isoquinoline Derivatives | Varies | Various mechanisms including receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
